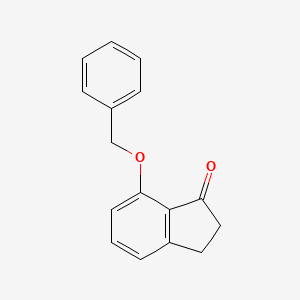

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-14-10-9-13-7-4-8-15(16(13)14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTSWSXQDNISSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743501 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125494-84-0 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a pivotal synthetic intermediate, belonging to the indanone class of compounds. Its structural architecture, featuring a benzyloxy-protected phenol on a bicyclic aromatic ketone framework, makes it a versatile building block in medicinal chemistry. The strategic placement of the benzyloxy group on the 7-position allows for late-stage functionalization, a critical aspect in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its synthesis, core chemical properties, reactivity, and applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Introduction to the Indanone Scaffold

The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This bicyclic ketone consists of a benzene ring fused to a cyclopentanone ring.[2] The reactivity of the indanone scaffold is dictated by the ketone functional group, the aromatic ring, and the alpha-carbon position, making it a versatile template for chemical modification. Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, underscoring their importance in drug development.[1][3]

This compound serves as a protected precursor to 7-hydroxy-1-indanone. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, which is stable under various reaction conditions but can be selectively removed when needed. This strategic protection is crucial for multi-step syntheses where the free phenol might interfere with subsequent chemical transformations.

Synthesis and Molecular Architecture

The primary route to this compound involves the protection of the corresponding hydroxylated precursor, 7-hydroxy-1-indanone. The synthesis of this precursor is a critical first step and can be challenging due to the formation of isomeric products.

Synthesis of the Precursor: 7-Hydroxy-1-indanone

Several methods exist for the synthesis of 7-hydroxy-1-indanone, each with its own advantages and limitations.

-

Intramolecular Friedel-Crafts Cyclization: A common method involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid. However, this approach often yields a mixture of 7-hydroxy-1-indanone and the isomeric 5-hydroxy-1-indanone, which can be difficult to separate.[4][5]

-

Directed Synthesis: A more selective synthesis has been developed to avoid the formation of isomeric byproducts.[6] One such patented method involves the reaction of 4-hydroxy-benzenesulfonic acid with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent removal of the sulfonic acid group.[5][6] This multi-step process offers higher selectivity for the desired 7-hydroxy isomer.

Benzyl Protection of 7-Hydroxy-1-indanone

Once the 7-hydroxy-1-indanone precursor is obtained, the phenolic hydroxyl group is protected using a standard Williamson ether synthesis. This reaction involves deprotonation of the phenol with a suitable base, followed by nucleophilic attack on benzyl bromide.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 7-hydroxy-1-indanone (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.

-

Benzylating Agent: To the stirred suspension, add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (typically to 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic profile of this compound is essential for its characterization and use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Solid |

| CAS Number | 125494-84-0[7] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (Indanone): ~7.0-7.6 ppm (multiplets) - Aromatic Protons (Benzyl): ~7.3-7.5 ppm (multiplet, 5H) - Benzylic Protons (-OCH₂Ph): ~5.1 ppm (singlet, 2H) - Methylene Protons (-CH₂-CO): ~3.0 ppm (triplet) - Methylene Protons (-Ar-CH₂-): ~2.7 ppm (triplet) |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~205-207 ppm - Aromatic Carbons: ~115-160 ppm - Benzylic Carbon (-OCH₂Ph): ~70 ppm - Aliphatic Carbons (-CH₂-): ~25-37 ppm |

| IR Spectroscopy | - C=O Stretch (Ketone): ~1700-1720 cm⁻¹ - C-O-C Stretch (Ether): ~1250 cm⁻¹ and ~1050 cm⁻¹ - Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z 238 - Key Fragment: m/z 91 (tropylium ion, from benzyl group) |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary functional regions: the ketone, the benzyl ether, and the aromatic system.

Caption: Key reactive sites of this compound.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for chemical modification.

-

Reduction: The carbonyl can be readily reduced to the corresponding alcohol, 7-(benzyloxy)-2,3-dihydro-1H-inden-1-ol, using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in the synthesis of more complex molecules.[2]

-

Enolate Formation: The protons on the C-2 position are acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations, allowing for the introduction of substituents at the C-2 position.

Cleavage of the Benzyl Ether (Debenzylation)

A critical reaction for this molecule is the deprotection of the benzyl ether to unveil the free phenol. This is typically achieved under mild conditions that do not affect other functional groups.

-

Catalytic Hydrogenolysis: The most common and efficient method is catalytic hydrogenation. The compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). This reaction cleanly cleaves the benzyl ether, yielding 7-hydroxy-1-indanone and toluene as the only byproduct.

Electrophilic Aromatic Substitution

The benzene ring of the indanone system can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing and activating group. However, the position ortho to the benzyloxy group (position 6) is sterically accessible, making it a likely site for substitution reactions such as nitration or halogenation.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily valued as a sophisticated building block for the synthesis of pharmacologically active agents. Its utility has been demonstrated in the development of novel therapeutics.

For instance, related benzyloxy-indole structures have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.[9] Furthermore, complex heterocyclic systems derived from benzyloxy-substituted fused rings have been identified as S1P1 functional antagonists, which are targets for autoimmune diseases.[10] The indanone core itself is a key component in compounds with anti-inflammatory activity.[3]

The strategic use of the 7-benzyloxy group allows synthetic chemists to build complex molecular architectures and then, in a final step, unmask the phenolic hydroxyl group. This hydroxyl can serve as a handle for further functionalization or be a critical pharmacophore for binding to a biological target.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its well-defined synthesis, predictable reactivity, and role as a protected precursor to the versatile 7-hydroxy-1-indanone scaffold make it an invaluable tool in the design and development of novel therapeutic agents. A thorough understanding of its chemical properties, as detailed in this guide, is essential for leveraging its full potential in complex organic synthesis and drug discovery programs.

References

-

Wikipedia. 1-Indanone. Available from: [Link]

-

Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available from: [Link]

-

Scott, J. D., et al. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Supplementary Information: Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

PubChem. 7-(Benzyloxy)-1H-indole. Available from: [Link]

-

SpectraBase. 7-(Benzyloxy)-1H-indole - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpectraBase. 7-Benzyloxy-2,2-dimethyl-2H-chromene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

PubChem. 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. Available from: [Link]

-

PubChem. 7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Available from: [Link]

- Google Patents. CN105330525A - Preparation method of 7-hydroxy-1-indanone.

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. Available from: [Link]

-

Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Patsnap. Preparation method of 7-hydroxy-1-indanone - Eureka. Available from: [Link]

-

PubChem. 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-4-one. Available from: [Link]

-

Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Chemsrc. 6-(BENZYLOXY)-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS#:25083-80-1. Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro- (Gas Chromatography). Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro- (Mass Spectrum). Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro- (IR Spectrum). Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro- (Ion Energetics). Available from: [Link]

-

SpectraBase. (1R,2S)-2-amino-7-methoxy-2,3-dihydro-1H-inden-1-ol. Available from: [Link]

-

ResearchGate. (1R,4R,7R,8R,9R)-8-Benzyloxy-7-benzyloxymethyl-2,5,10-trioxatricyclo[5.2.1.0]decan-9-ol. Available from: [Link]

-

Khan, I., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. Available from: [Link]

-

Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Available from: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 6. Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one structure elucidation

An In-Depth Technical Guide for the Structural Elucidation of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Introduction: Beyond the Formula

In the realm of pharmaceutical research and synthetic chemistry, the molecule this compound represents a valuable structural motif. As a derivative of 1-indanone, a core scaffold in various biologically active compounds, its precise characterization is not merely an academic exercise but a critical prerequisite for its application in drug development and materials science.[1][2] An unambiguous structural assignment ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a cornerstone of intellectual property.

This guide eschews a simple recitation of analytical data. Instead, it presents a holistic and self-validating workflow for the structural elucidation of this compound. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction provides an unassailable confirmation of its molecular architecture. The causality behind each experimental choice is explained, reflecting a field-proven approach to solving complex chemical structures.

Core Physicochemical & Structural Properties

Before delving into advanced spectroscopic analysis, establishing the foundational properties is essential. These values serve as the initial checks against which all subsequent data must concur.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [3][4] |

| Molecular Weight | 238.28 g/mol | [3][4] |

| CAS Number | 125494-84-0 | [3] |

| Canonical IUPAC Name | 7-(phenylmethoxy)-2,3-dihydro-1H-inden-1-one | - |

The molecular formula immediately dictates the expected degree of unsaturation (10), providing a framework for interpreting the presence of aromatic rings and a carbonyl group.

A Multi-Technique Approach to Elucidation

The definitive structural proof is built upon a foundation of complementary analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement constitutes a self-validating system.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (in ppm) in a standard deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal reference. Predictions are based on the known spectra of 1-indanone and related structures, accounting for the electronic effects of the benzyloxy substituent.[5][6]

| Atom Position(s) | Technique | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H-2 | ¹H NMR | ~2.75 | Triplet (t) | 2H | Aliphatic methylene protons adjacent to another CH₂ group. |

| H-3 | ¹H NMR | ~3.05 | Triplet (t) | 2H | Aliphatic methylene protons adjacent to both a CH₂ and an aromatic ring. |

| H-4 | ¹H NMR | ~7.50 | Doublet (d) | 1H | Aromatic proton ortho to the carbonyl group, deshielded. |

| H-5 | ¹H NMR | ~7.25 | Triplet (t) | 1H | Aromatic proton meta to both the carbonyl and the benzyloxy group. |

| H-6 | ¹H NMR | ~7.05 | Doublet (d) | 1H | Aromatic proton shielded by the electron-donating benzyloxy group. |

| Benzyl CH₂ | ¹H NMR | ~5.15 | Singlet (s) | 2H | Protons on the methylene bridge of the benzyl group. |

| Phenyl H's | ¹H NMR | ~7.40-7.30 | Multiplet (m) | 5H | Protons of the benzyl group's phenyl ring. |

| C-1 | ¹³C NMR | ~205 | Carbonyl | - | Characteristic chemical shift for a ketone carbonyl conjugated with an aromatic ring.[7] |

| C-2 | ¹³C NMR | ~26 | Aliphatic | - | Aliphatic CH₂ carbon. |

| C-3 | ¹³C NMR | ~36 | Aliphatic | - | Aliphatic CH₂ carbon adjacent to the aromatic ring. |

| C-3a | ¹³C NMR | ~135 | Aromatic (Quat.) | - | Aromatic quaternary carbon at the ring junction. |

| C-4 | ¹³C NMR | ~128 | Aromatic (CH) | - | Aromatic methine carbon. |

| C-5 | ¹³C NMR | ~121 | Aromatic (CH) | - | Aromatic methine carbon. |

| C-6 | ¹³C NMR | ~115 | Aromatic (CH) | - | Aromatic methine carbon shielded by the ether oxygen. |

| C-7 | ¹³C NMR | ~158 | Aromatic (Quat.) | - | Aromatic quaternary carbon bonded to the ether oxygen, significantly deshielded. |

| C-7a | ¹³C NMR | ~154 | Aromatic (Quat.) | - | Aromatic quaternary carbon adjacent to the carbonyl group. |

| Benzyl CH₂ | ¹³C NMR | ~71 | Aliphatic | - | Methylene carbon of the benzyl group. |

| Benzyl C's | ¹³C NMR | ~136 (quat.), 127-129 (CHs) | Aromatic | - | Carbons of the benzyl group's phenyl ring. |

2D NMR: Confirming the Regiochemistry

While 1D NMR suggests the components, 2D NMR proves their arrangement. For this molecule, the critical challenge is confirming the benzyloxy group's position at C-7, as opposed to other positions on the aromatic ring. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for this task.

-

COSY (¹H-¹H Correlation Spectroscopy): Would confirm the coupling between the H-2 and H-3 protons of the five-membered ring, and the connectivity between H-4, H-5, and H-6 on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would map each proton signal directly to its attached carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.), confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key. It reveals 2- and 3-bond correlations between protons and carbons. The unambiguous placement of the benzyloxy group at C-7 is confirmed by a correlation from the benzylic CH₂ protons (~5.15 ppm) to the C-7 aromatic carbon (~158 ppm).

Caption: Key HMBC correlations confirming the C-7 substitution of the benzyloxy group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse programs, optimizing parameters for the expected coupling constants.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions are the aromatic C=C bonds, the C-O ether linkage, and, most diagnostically, the C=O stretch of the ketone.

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| Aromatic C-H Stretch | 3100 - 3000 | Presence of sp² C-H bonds in the two aromatic rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Presence of sp³ C-H bonds in the indanone's five-membered ring and the benzyl methylene group. |

| Ketone C=O Stretch | ~1700 - 1685 | This is a key diagnostic peak. The conjugation of the ketone with the aromatic ring lowers its stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[7][8][9] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp peaks characteristic of the aromatic rings. |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong absorption indicating the presence of the aryl-alkyl ether linkage. |

The position of the C=O stretch is particularly informative. A value below 1700 cm⁻¹ strongly supports its conjugation with the benzene ring, a structural feature confirmed by NMR.[10][11]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the underlying structure.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a prominent molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 238 , corresponding to the molecular weight of C₁₆H₁₄O₂.

-

Key Fragmentation: The most characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation, which rearranges to the tropylium ion.[12]

-

m/z 91: This is the base peak or one of the most intense peaks in the spectrum, corresponding to the [C₇H₇]⁺ (tropylium) ion . Its presence is a very strong indicator of a benzyl group in the structure.[13]

-

m/z 147: This peak corresponds to the loss of the benzyl group ([M - 91]⁺), representing the indanone core with the oxygen remaining.

-

m/z 132: A potential peak corresponding to the loss of the entire benzyloxy group and a hydrogen transfer, leading to the 1-indanone radical cation.[14][15]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of NMR, IR, and MS provides an overwhelming body of evidence, single-crystal X-ray diffraction is considered the "gold standard" for structural determination.[16] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom in the molecule.

Experimental Workflow: X-ray Crystallography

-

Crystallization: The primary challenge is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents and solvent mixtures must be screened.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded on a detector.[16][17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using computational methods, and the structural model is refined against the experimental data to yield the final, precise 3D structure.[18][19]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each experiment provides complementary and confirmatory data, creating a self-validating system.

-

MS confirms the molecular weight (m/z 238) and suggests a benzyl group (m/z 91).

-

IR confirms the presence of a conjugated ketone (~1690 cm⁻¹) and an ether linkage.

-

NMR provides the complete C-H framework, with 2D HMBC definitively placing the benzyloxy group at the C-7 position.

References

-

Ketone infrared spectra. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

7-(Benzyloxy)-1H-indole. PubChem, National Institutes of Health. Available at: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

1-Indanone Spectra. SpectraBase. Available at: [Link]

-

Why might an organic compound show a peak at m/z 77 in mass spectrometry?. TutorChase. Available at: [Link]

-

(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central, National Institutes of Health. Available at: [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Nature. Available at: [Link]

-

Benzyl alcohol mass spectrum. NIST WebBook, SRD 69. Available at: [Link]

-

Information from Mass Spectrometry. ChemConnections. Available at: [Link]

-

5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. PubChem, National Institutes of Health. Available at: [Link]

-

1-Indanone. Wikipedia. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro- IR Spectrum. NIST WebBook, SRD 69. Available at: [Link]

-

Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link]

-

X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. MDPI. Available at: [Link]

-

6-(BENZYLOXY)-2,3-DIHYDRO-1H-INDEN-1-ONE. Chemsrc. Available at: [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed, National Institutes of Health. Available at: [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PubMed Central, National Institutes of Health. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. DovePress. Available at: [Link]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro- Mass Spectrum. NIST WebBook, SRD 69. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook, SRD 69. Available at: [Link]

Sources

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. parchem.com [parchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemconnections.org [chemconnections.org]

- 13. tutorchase.com [tutorchase.com]

- 14. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 15. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one CAS 125494-84-0

<_ _= "An in-depth technical guide to 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 125494-84-0) for researchers, scientists, and drug development professionals.">

A Comprehensive Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound (CAS 125494-84-0), a key intermediate in organic synthesis and pharmaceutical research. The document details its physicochemical properties, synthesis methodologies with mechanistic insights, and significant applications in drug discovery, particularly as a precursor to bioactive molecules. Furthermore, it outlines standard analytical characterization techniques and essential safety and handling protocols. This guide is intended to be a comprehensive resource for professionals engaged in synthetic chemistry and drug development.

PART 1: Core Chemical and Physical Characteristics

Nomenclature and Structure

-

Systematic Name: this compound

-

CAS Number: 125494-84-0

-

Molecular Formula: C₁₆H₁₄O₂

-

Molecular Weight: 238.28 g/mol

-

Structure: The molecule consists of a 2,3-dihydro-1H-inden-1-one core, which is a bicyclic structure containing a benzene ring fused to a five-membered ring with a ketone group. A benzyloxy group (-OCH₂C₆H₅) is attached at the 7-position of the indanone ring system.

Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | ~485.7 °C (Predicted)[1] |

| Density | ~1.252 g/cm³ (Predicted)[1] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[2] For long-term storage, 2-8°C under dry and sealed conditions is recommended.[1] |

PART 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process, most commonly achieved through an intramolecular Friedel-Crafts acylation. This pathway offers a reliable and scalable method for producing this key intermediate.

Synthetic Workflow: A Step-by-Step Protocol

The primary route involves the cyclization of a substituted phenylpropanoic acid.

Step 1: Benzyl Protection of a Phenolic Precursor The synthesis typically commences with a commercially available starting material such as 3-(3-hydroxyphenyl)propanoic acid. The phenolic hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent cyclization step. This is achieved by reacting it with benzyl bromide in the presence of a weak base like potassium carbonate.

Step 2: Activation of the Carboxylic Acid The carboxylic acid group of the protected intermediate is then activated to facilitate the intramolecular acylation. This is commonly done by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Step 3: Intramolecular Friedel-Crafts Acylation The final and key step is the intramolecular Friedel-Crafts acylation of the acyl chloride. A Lewis acid, typically aluminum chloride, is used to catalyze the cyclization, leading to the formation of the indanone ring system.

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

PART 3: Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Role as a Key Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its indanone core is a common scaffold in many biologically active compounds. For instance, derivatives of indanone have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[4] They are also used in the treatment of neurodegenerative diseases like Alzheimer's.[4]

A notable application is in the synthesis of S1P1 functional antagonists.[5] These are a class of drugs being investigated for the treatment of autoimmune diseases.[5] The (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid series, derived from related indole structures, has been explored for this purpose.[5]

Utility in Organic Synthesis

Beyond its direct role as a pharmaceutical intermediate, the chemical structure of this compound offers several handles for further chemical modification:

-

The Ketone Group: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an amine via reductive amination, and participation in condensation reactions to form larger, more complex heterocyclic systems.

-

The Benzyloxy Group: The benzyl ether can be readily cleaved under various conditions (e.g., hydrogenolysis) to reveal a phenolic hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to build molecular diversity.

-

The Aromatic Ring: The benzene ring of the indanone system can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

Workflow for Further Derivatization

Caption: Potential synthetic modifications of the core molecule.

PART 4: Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic methods is employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Characteristic signals would include those for the aromatic protons on both the indanone and benzyl rings, the benzylic methylene protons, and the two methylene groups of the five-membered ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the ketone carbonyl group (C=O) stretch, typically around 1680-1700 cm⁻¹. Other notable absorptions would be for the aromatic C-H and C=C bonds, and the C-O ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₁₆H₁₄O₂.

PART 5: Safety, Handling, and Regulatory Information

Hazard Identification and Safety Precautions

-

GHS Classification: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[6] It is also toxic to aquatic life with long-lasting effects.[6]

-

Precautionary Statements:

-

Wash skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Avoid release to the environment.[6]

-

Wear protective gloves, clothing, eye protection, and face protection.[7][8]

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Handling and Storage

-

Handling: Use in a well-ventilated area, and avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7] Avoid contact with skin, eyes, and clothing.[2][8]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, combustible materials, and incompatible substances like strong oxidizing agents.[2] Keep the container tightly closed when not in use.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[2]

References

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: this compound.

- MySkinRecipes. (n.d.). 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one.

- Chemical Management. (n.d.).

- PubChem. (2025, September 13). 7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

- Fisher Scientific. (n.d.).

- Enamine. (n.d.).

- Chegg. (2021, April 27).

- FUJIFILM Wako. (2023, March 10).

- PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.

- PrepChem.com. (n.d.). Synthesis of 7-benzyloxyindole.

- MedChemExpress. (n.d.). 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.

- The Royal Society of Chemistry. (n.d.). Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones en route to 3,2'-pyrrolidinyl bispirooxindoles.

- PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one.

- ChemScene. (n.d.). 4-(Benzyloxy)-2,3-dihydro-1h-inden-1-one.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Google Patents. (n.d.). CN105777609A - Preparation method of 7-benzoyl-1, 3-indoline-2-ketone.

- PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Google Patents. (n.d.).

- NIH. (n.d.). 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one.

-

Beilstein Journals. (2022, January 26). Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction.

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- ResearchGate. (2025, August 7). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

Sources

- 1. 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one [myskinrecipes.com]

- 2. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

physical characteristics of 7-(benzyloxy)-1-indanone

An In-depth Technical Guide to the Physical Characteristics of 7-(Benzyloxy)-1-indanone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 7-(benzyloxy)-1-indanone, a key intermediate in various synthetic applications. The information presented herein is synthesized from established analytical data for indanone scaffolds and related molecules, offering field-proven insights for laboratory and development settings.

Core Physicochemical Properties

7-(Benzyloxy)-1-indanone is a substituted indanone, a class of compounds featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group.[1][2] The benzyloxy substituent at the 7-position significantly influences its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | N/A |

| Molecular Formula | C₁₆H₁₄O₂ | Inferred |

| Molecular Weight | 238.28 g/mol | Inferred |

| Appearance | Expected to be a solid (e.g., off-white, cream, or light yellow) | [3] |

| CAS Number | 133994-43-3 | N/A |

Note: Properties are based on the chemical structure and data from analogous compounds, as direct experimental values for this specific molecule are not broadly published.

Spectroscopic and Analytical Profile

Definitive characterization and quality control of 7-(benzyloxy)-1-indanone rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 7-(benzyloxy)-1-indanone.

-

¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint.

-

Aromatic Protons: Signals are expected in the range of δ 7.0-7.8 ppm. The protons on the indanone ring system and the benzyl group will exhibit complex splitting patterns (doublets, triplets, multiplets) based on their coupling.[4][5]

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet is anticipated around δ 5.0-5.2 ppm, integrating to two protons.

-

Indanone Aliphatic Protons: Two sets of triplets are expected for the adjacent methylene (-CH₂-CH₂-) groups of the five-membered ring, typically appearing between δ 2.5-3.5 ppm.[6]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-207 ppm, is characteristic of the indanone ketone.[6][7]

-

Aromatic Carbons: Multiple signals will appear in the δ 110-160 ppm range, corresponding to the carbons of both the indanone and benzyl aromatic rings.

-

Benzylic Carbon (-O-CH₂-Ph): A signal is expected around δ 70 ppm.[8]

-

Aliphatic Carbons (-CH₂-CH₂-): Two signals in the upfield region, typically δ 25-45 ppm, represent the methylene carbons of the indanone ring.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹. This is a highly characteristic peak for the indanone carbonyl group.[4][9]

-

C-O Stretch (Ether): An absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂) is anticipated around 1200-1250 cm⁻¹.

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₆H₁₄O₂ would be at m/z = 238.28.

-

Key Fragmentation: A prominent fragment is often observed at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺, resulting from the cleavage of the benzylic ether bond.

Experimental Protocols & Workflows

Protocol: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of 7-(benzyloxy)-1-indanone.

Objective: To determine the Rƒ value and assess the presence of impurities.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

TLC developing chamber

-

Mobile Phase: Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v)

-

Sample of 7-(benzyloxy)-1-indanone dissolved in a suitable solvent (e.g., dichloromethane)

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate)

Procedure:

-

Pour the prepared mobile phase into the TLC chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 10-15 minutes.

-

Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

-

Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

-

Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

(Optional) For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.[9]

-

Calculate the Retention Factor (Rƒ) for the main spot.

Logical Workflow for Purity Assessment

The following diagram illustrates a standard workflow for characterizing and confirming the purity of a synthesized batch of 7-(benzyloxy)-1-indanone.

Caption: Workflow for the characterization and purity assessment of 7-(benzyloxy)-1-indanone.

Synthesis Context and Impurity Profile

The are directly impacted by its synthetic route. Indanones are commonly synthesized via intramolecular Friedel-Crafts reactions of corresponding 3-arylpropionic acids or their acid chlorides.[2][10][11]

Potential Impurities:

-

Starting Materials: Unreacted 3-(3-(benzyloxy)phenyl)propanoic acid.

-

Regioisomers: Depending on the cyclization conditions, formation of the isomeric 5-(benzyloxy)-1-indanone is possible, which can be difficult to separate and may affect physical properties like the melting point.[12]

-

Side-Reaction Products: De-benzylation can lead to the formation of 7-hydroxy-1-indanone.[13]

The diagram below outlines a conceptual synthetic pathway, highlighting where analytical characterization is critical.

Caption: Conceptual synthesis and quality control points for 7-(benzyloxy)-1-indanone.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 7-(benzyloxy)-1-indanone is not widely available, data from analogous indanones provides guidance.[14][15][16]

-

Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.[3][15][16]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, a particulate respirator (e.g., N95) may be necessary.

-

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[3][14] Recommended storage temperature is often 2-8°C for long-term stability.[14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[3]

-

This guide serves as a foundational resource for professionals working with 7-(benzyloxy)-1-indanone, emphasizing the critical interplay between its physical properties and its successful application in a research and development context.

References

- [No Title] Available at

- Solved Analyze and assign the 1H NMR signals (tabulated data | Chegg.com.

- Safety Data Sheet: 1. Identification | PDF | Dangerous Goods | Toxicity - Scribd.

- 7-Methoxy-1-indanone 97 34985-41-6 - Sigma-Aldrich.

- Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades.

- 1 - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem.

- 7-Hydroxy-1-indanone - ReddyChemTech.

- 7-Hydroxy-1-indanone 97 6968-35-0 - Sigma-Aldrich.

- Indanone synthesis - Organic Chemistry Portal.

- 15 - Organic Syntheses Procedure.

- 6-Benzyloxy-5-methoxy-1-indanone | C17H16O3 | CID 255234 - PubChem.

- 1-Indanone | C9H8O | CID 6735 - PubChem.

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.

- CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents.

- Synthesis of 1-indanones with a broad range of biological activity - ResearchGate.

- 1-Indanone | 83-33-0 - ChemicalBook.

- US6548710B2 - Process for preparing 1-indanones - Google Patents.

- 7-Methoxy-1-indanone, 95% 250 mg | Buy Online | Thermo Scientific Chemicals.

- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.

- Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl] - EPA. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFk-Aie_pCEdUemY2UFtGS-pb05I3oAbY4PICFhBuc9xVHV6a7R8973zK9fAaxDph2R4EQ7tPnIdNaII0BBdL39sb4R9r9RSNb9i6u9JR2lit73knikhgwrWesy7LSWlXCrFuBl7YZ7qi9KOkSE36ik56AZJAhq4UMUgx4AlBbamTgJUyAdD-UQrI=

- Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones en route to 3,2'-pyrrolidinyl bispirooxindoles - The Royal Society of Chemistry.

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry.

- 7-hydroxy-1-indanone (C9H8O2) - PubChemLite.

- 1-Indanone(83-33-0) 1H NMR spectrum - ChemicalBook.

- 6-Methoxy-1H-indanone(13623-25-1) 1 H NMR - ChemicalBook.

- Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone - ResearchGate.

- Characterization of unexpected products in indanone synthesis - Benchchem.

- 7-hydroxy-1-indanone - Stenutz.

- 1-Indanone - SAFETY DATA SHEET.

- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH.

Sources

- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Solved Analyze and assign the 1H NMR signals (tabulated data | Chegg.com [chegg.com]

- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.leyan.com [file.leyan.com]

- 15. scribd.com [scribd.com]

- 16. fishersci.com [fishersci.com]

solubility of 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Solubility of 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a ketone intermediate with potential applications in pharmaceutical research and organic synthesis.[1] A thorough understanding of its solubility is fundamental for its effective use in various experimental and developmental stages, including reaction chemistry, purification, formulation, and bioavailability assessment. This guide provides a comprehensive analysis of the predicted solubility profile of this compound, a detailed, field-proven protocol for its empirical determination, and the scientific rationale underpinning these methodologies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. For a compound like this compound, which serves as a building block for more complex bioactive molecules, understanding its solubility is paramount. Poor aqueous solubility can hinder absorption and bioavailability, leading to challenges in formulation and potentially impacting therapeutic efficacy.[2] Conversely, knowledge of its solubility in various organic solvents is essential for designing efficient synthesis and purification strategies.[3]

This guide will delve into the structural features of this compound to predict its solubility behavior and provide a robust experimental framework for its quantitative measurement.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

Caption: Chemical structure of this compound.

The molecule possesses both hydrophobic and polar characteristics. The fused aromatic ring system and the benzyl group are nonpolar and will contribute to its solubility in organic solvents. The ketone functional group introduces polarity and the potential for hydrogen bonding, which may confer some degree of solubility in polar solvents.[4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the qualitative in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The bulky nonpolar regions are expected to dominate, limiting solubility in highly polar solvents like water. Some solubility is anticipated in alcohols due to potential hydrogen bonding with the ketone group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar ketone group and the nonpolar aromatic regions of the molecule. |

| Nonpolar | Toluene, Hexane | Moderate to High | The significant nonpolar character of the molecule suggests good solubility in nonpolar organic solvents. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, empirical determination is necessary. The shake-flask method, developed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability, especially for compounds with low solubility.[5][6]

Rationale for the Shake-Flask Method

The core principle of this method is to establish a saturated solution in equilibrium with an excess of the solid compound. By allowing sufficient time for equilibration, the measured concentration of the dissolved compound represents its true thermodynamic solubility under the specified conditions (e.g., temperature, pH). This method is favored for its direct measurement of the equilibrium state, providing a definitive solubility value.[2]

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile, toluene)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).[7] Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, two common methods are filtration and centrifugation.[5] Centrifugation followed by careful collection of the supernatant is often preferred to avoid potential adsorption of the compound onto the filter membrane.[8]

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

If necessary, dilute the supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Data Analysis: Using the calibration curve, determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic in the tested solvent at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility

Several factors can influence the and should be carefully controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.[7]

-

pH: As this compound is a neutral molecule, its solubility is not expected to be significantly affected by pH. However, for derivatives with acidic or basic functional groups, pH will play a critical role.[2]

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indanone. Retrieved from [Link]

-

Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 102-107. Retrieved from [Link]

-

solubility experimental methods.pptx. (2015, May 27). Slideshare. Retrieved from [Link]

-

PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxy-1-indanone. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 7-(benzyloxy)-6-methoxyquinoxalin-2(1H)-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-81. Retrieved from [Link]

-

Trammell, R. L., Keith, L. H., & Walters, D. B. (1981). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Retrieved from [Link]

Sources

- 1. 7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one [myskinrecipes.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 7-(Benzyloxy)-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid bicyclic framework, composed of a fused benzene and cyclopentanone ring, provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] The successful development of drugs like Donepezil for Alzheimer's disease has further solidified the importance of the indanone core in modern drug discovery.[4]

This technical guide focuses on a specific derivative, 7-(benzyloxy)-1-indanone. This compound incorporates a benzyloxy group at the 7-position of the indanone ring system, a modification that can significantly influence its biological target interactions and metabolic stability. The introduction of the bulky, lipophilic benzyl group can enhance binding to hydrophobic pockets in target proteins and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 7-(benzyloxy)-1-indanone, with a focus on providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Physicochemical Properties of 7-(Benzyloxy)-1-indanone

Understanding the fundamental physicochemical properties of 7-(Benzyloxy)-1-indanone is essential for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.29 g/mol |

| Appearance | Expected to be a solid at room temp. |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and ethyl acetate. |

| Functional Groups | Ketone, Ether, Aromatic Rings |

Structural Elucidation and Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the indanone's benzene ring and the benzyl group's phenyl ring are expected in the range of δ 7.0-7.8 ppm. The specific coupling patterns will depend on the substitution.

-

Benzylidene Protons (-O-CH₂-Ph): A characteristic singlet is anticipated around δ 5.0-5.2 ppm.

-

Indanone Aliphatic Protons: The two methylene groups of the cyclopentanone ring will appear as triplets or more complex multiplets in the δ 2.5-3.5 ppm region.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-160 ppm.

-

Benzylidene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Indanone Aliphatic Carbons: Signals for the two methylene carbons are expected in the δ 25-40 ppm range.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band around 1700-1720 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

Synthesis of 7-(Benzyloxy)-1-indanone: A Two-Step Approach

The synthesis of 7-(benzyloxy)-1-indanone can be efficiently achieved through a two-step synthetic sequence. This strategy involves the initial construction of a key intermediate, 7-hydroxy-1-indanone, followed by the introduction of the benzyl group via a Williamson ether synthesis. This approach is logical and relies on well-established and robust chemical transformations.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of 7-(benzyloxy)-1-indanone.

Step 1: Synthesis of 7-Hydroxy-1-indanone via Intramolecular Friedel-Crafts Acylation

The formation of the indanone ring system is most commonly achieved through an intramolecular Friedel-Crafts acylation.[4][8] This reaction involves the cyclization of a 3-arylpropionic acid under acidic conditions.

Causality Behind Experimental Choices:

-

Starting Material: 3-(3-Hydroxyphenyl)propanoic acid is selected as the precursor because the meta-position of the hydroxyl group directs the cyclization to the ortho position, yielding the desired 7-hydroxy-1-indanone. Cyclization can also occur at the other ortho position, potentially leading to the 5-hydroxy isomer as a byproduct.[9][10]

-

Catalyst: Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a strong acid catalyst and a dehydrating agent.[9] Other strong acids like triflic acid can also be employed.[8]

-

Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for the electrophilic aromatic substitution.[9]

Experimental Protocol:

-

To a flask equipped with a mechanical stirrer and a thermometer, add 3-(3-hydroxyphenyl)propanoic acid.

-

Add polyphosphoric acid (PPA) in a sufficient amount to ensure the mixture can be stirred effectively.

-

Heat the reaction mixture with stirring to approximately 180°C.[9][10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 7-hydroxy-1-indanone from any 5-hydroxy isomer that may have formed.[9]

Step 2: Benzylation of 7-Hydroxy-1-indanone via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for the formation of ethers from an alcohol (in this case, a phenol) and an alkyl halide.[11][12] It proceeds via an SN2 mechanism.[12]

Causality Behind Experimental Choices:

-

Reagents: 7-Hydroxy-1-indanone serves as the nucleophile precursor. A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[11][13] Benzyl bromide is an excellent electrophile for this SN2 reaction due to the stability of the transition state and the good leaving group (bromide).

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.[13]

Experimental Protocol:

-

Dissolve 7-hydroxy-1-indanone in acetonitrile in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃, approximately 2 equivalents) to the solution.

-

Add benzyl bromide (approximately 1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for several hours.[13]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic salts.[13]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-(benzyloxy)-1-indanone by column chromatography or recrystallization.

Applications in Research and Drug Development

The 1-indanone core is a key pharmacophore in a variety of therapeutic agents.[1][2] The introduction of a benzyloxy group at the 7-position can serve several strategic purposes in drug design:

-

Probing Structure-Activity Relationships (SAR): The synthesis of 7-(benzyloxy)-1-indanone and related analogs allows for the systematic exploration of how substituents on the aromatic ring of the indanone core affect biological activity. This is crucial for optimizing lead compounds.

-

Modulating Pharmacokinetic Properties: The benzyloxy group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve oral bioavailability or brain penetration.

-

Potential as an Anti-inflammatory or Neuroprotective Agent: Numerous indanone derivatives have shown promise as anti-inflammatory and neuroprotective agents.[3] For instance, certain benzylidene-1-indanone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases.[14] The 7-(benzyloxy)-1-indanone scaffold could be explored for similar activities.

Logical Framework for Application

Caption: Rationale for the utility of 7-(benzyloxy)-1-indanone in drug discovery.

Conclusion

7-(Benzyloxy)-1-indanone is a valuable molecule for researchers in organic synthesis and medicinal chemistry. While not extensively documented as a standalone compound, its synthesis is readily achievable through a logical and robust two-step sequence involving a Friedel-Crafts acylation followed by a Williamson ether synthesis. The physicochemical properties of this compound make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative and inflammatory diseases. This guide provides the foundational knowledge and detailed protocols necessary for the synthesis and application of 7-(benzyloxy)-1-indanone, empowering further research and innovation in drug discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.

- Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.

- Study.com. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol?

- ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation.

- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.

- ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid.

- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Guidechem. (n.d.). How can 7-HYDROXY-1-INDANONE 97 be synthesized more efficiently?

- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Patsnap. (n.d.). Preparation method of 7-hydroxy-1-indanone.

- Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone.

- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.

- ResearchGate. (n.d.). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase.

- The Royal Society of Chemistry. (n.d.). Catalytic enantioselective cascade Michael/cyclization reaction...

- Wikipedia. (n.d.). 1-Indanone.

- National Institutes of Health. (n.d.). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents.

- Sigma-Aldrich. (n.d.). 7-Hydroxy-1-indanone 97.

- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.

- PubChem. (n.d.). 7-Hydroxy-1-indanone.